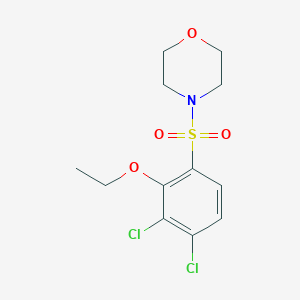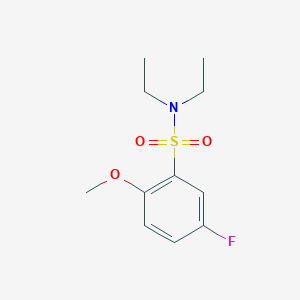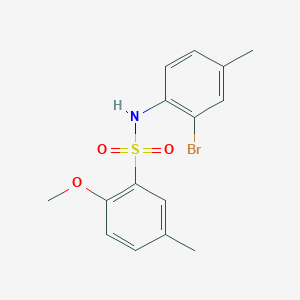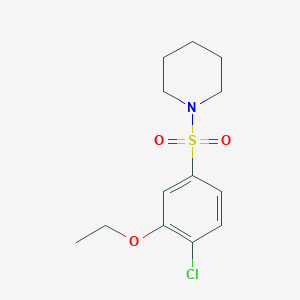![molecular formula C21H26N2O3S B288676 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPME is a sulfonamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is not fully understood. However, it is believed that this compound interacts with metal ions through its sulfonamide group, which forms a coordination complex with the metal ion. This interaction results in the activation of the fluorescence of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, its potential as a fluorescent probe for the detection of metal ions in biological samples makes it a promising tool for studying metal ion homeostasis in cells.
実験室実験の利点と制限
One of the main advantages of 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether is its high selectivity for metal ions. This makes it a useful tool for the detection of specific metal ions in complex biological and environmental samples. Additionally, this compound is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the limitations of this compound is its low quantum yield, which can limit its sensitivity for the detection of metal ions in low concentrations.
将来の方向性
There are several future directions for the research on 4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether. One of the most promising areas of research is the development of new fluorescent probes based on this compound that exhibit higher quantum yields and improved selectivity for specific metal ions. Additionally, the use of this compound as a tool for studying metal ion homeostasis in cells and its potential applications in environmental monitoring are areas that warrant further investigation. Overall, this compound has the potential to be a useful tool for a wide range of scientific applications and its future development and research should be encouraged.
合成法
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether can be synthesized using several methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of sodium hydride. The resulting compound is then treated with sulfuryl chloride to obtain this compound. Another method involves the reaction of 2-methyl-4-nitrophenol with cinnamylpiperazine in the presence of potassium carbonate and 18-crown-6 to obtain the intermediate, which is then treated with sodium bisulfite to yield this compound.
科学的研究の応用
4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of metal ions such as copper, zinc, and cadmium. This makes this compound a useful tool for the detection of these metal ions in biological and environmental samples.
特性
分子式 |
C21H26N2O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C21H26N2O3S/c1-18-17-20(10-11-21(18)26-2)27(24,25)23-15-13-22(14-16-23)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16H2,1-2H3/b9-6+ |
InChIキー |
RZLBFMNFIMQNOL-RMKNXTFCSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)



